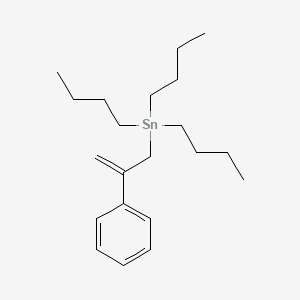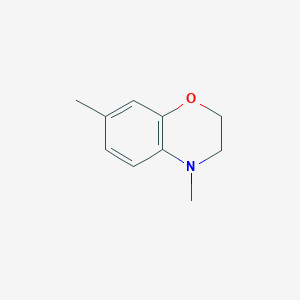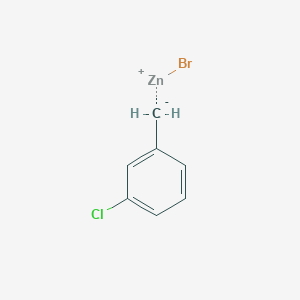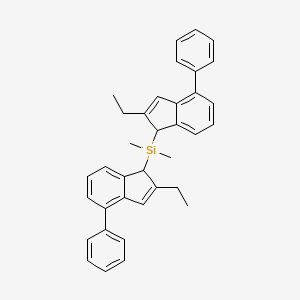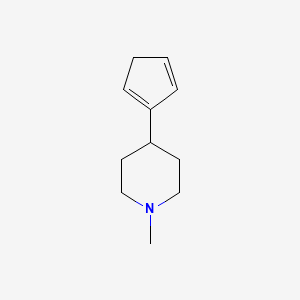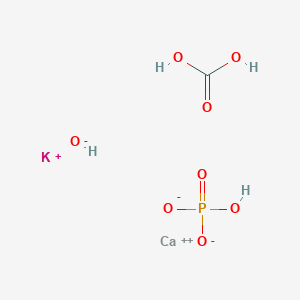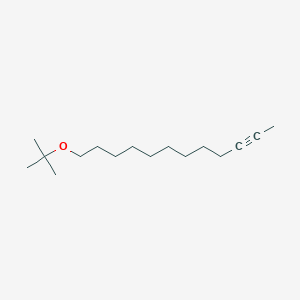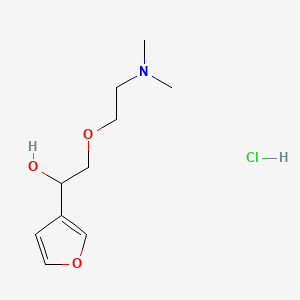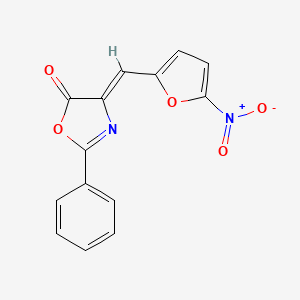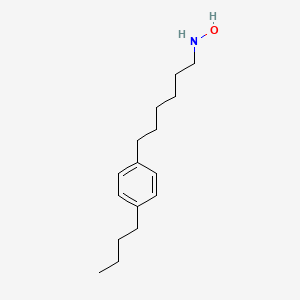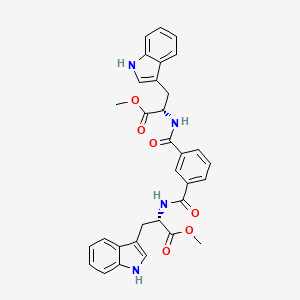
L-Tryptophan, N,N'-(1,3-phenylenedicarbonyl)bis-, dimethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester (9CI) is a derivative of the essential amino acid L-tryptophan This compound is characterized by the presence of a phenylenedicarbonyl group and two dimethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester typically involves the esterification of L-tryptophan with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized to form different oxidation products.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester involves its interaction with various molecular targets. The compound can be metabolized to produce active intermediates that participate in biochemical pathways. The phenylenedicarbonyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Tryptophan: The parent amino acid from which the compound is derived.
N,N’-Diacetyl-L-tryptophan: Another derivative with acetyl groups instead of ester groups.
L-Tryptophan methyl ester: A simpler ester derivative of L-tryptophan.
Uniqueness
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester is unique due to the presence of the phenylenedicarbonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other tryptophan derivatives and may contribute to its specific applications in research and industry.
Propiedades
Número CAS |
136101-05-8 |
|---|---|
Fórmula molecular |
C32H30N4O6 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
methyl (2S)-3-(1H-indol-3-yl)-2-[[3-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C32H30N4O6/c1-41-31(39)27(15-21-17-33-25-12-5-3-10-23(21)25)35-29(37)19-8-7-9-20(14-19)30(38)36-28(32(40)42-2)16-22-18-34-26-13-6-4-11-24(22)26/h3-14,17-18,27-28,33-34H,15-16H2,1-2H3,(H,35,37)(H,36,38)/t27-,28-/m0/s1 |
Clave InChI |
UHRUVWDYBASIFT-NSOVKSMOSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC |
SMILES canónico |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


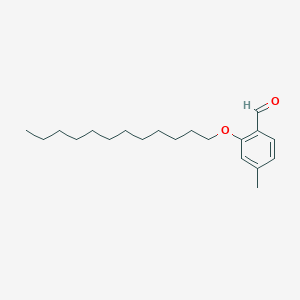
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
